N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-7-6-14-8-19(25-18(14)9-16)22(27)24-15-10-23-26(11-15)12-17-13-29-20-4-2-3-5-21(20)30-17/h2-11,17,25H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDAECNAKNIBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of the pyrazole and indole moieties suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antiparasitic Activity
Research indicates that derivatives containing the 1,3-diarylpyrazole structure exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies reported in vitro. These findings suggest that the compound may serve as a lead for developing new antiparasitic agents .
Cytotoxicity
Cytotoxicity studies are critical in evaluating the safety profile of new compounds. Preliminary screenings have shown that while some derivatives exhibit cytotoxic effects against human cell lines, others maintain selectivity towards parasitic cells without affecting human cells adversely. This selectivity is crucial for therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as PARP (Poly (ADP-ribose) polymerase), which plays a role in DNA repair mechanisms. The IC50 values for related compounds have been reported as low as 0.88 μM .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antiparasitic Efficacy : A study demonstrated that certain 1,3-diarylpyrazoles exhibited potent activity against T. cruzi and L. infantum, with minimal toxicity to human cells. This underscores the therapeutic promise for treating diseases like Chagas and leishmaniasis .
- Cytotoxicity Assessment : In vitro assays conducted on various derivatives revealed that while some compounds displayed significant cytotoxicity, others were non-toxic at therapeutic concentrations. This variability emphasizes the importance of structural modifications in optimizing drug safety profiles .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzodioxin vs. Indene Derivatives
Compounds such as N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) () replace the benzodioxin with an indene core. Indene lacks the oxygen atoms of benzodioxin, reducing polarity and hydrogen-bonding capacity. The methoxy substituent in B4 aligns with the 6-methoxy group in the target compound, suggesting shared strategies for modulating solubility .
Heterocyclic Substituents
- Thiazol- and Oxadiazol-Containing Analogs: N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () replaces the indole with a thiazol ring. Thiazol’s sulfur atom may enhance metabolic stability but reduce aromatic interactions compared to indole . N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () incorporates an oxadiazol ring, known for improving lipophilicity and bioavailability. Its molecular weight (341.32 g/mol) is lower than the target compound’s estimated weight (~450–500 g/mol), suggesting differences in steric bulk .
Substituent Effects
- Methoxy vs. Halogenated Groups :
Halogenated analogs like N-(2,3-dihydro-1H-inden-2-yl)-4-bromobenzamide (B7) () exhibit increased lipophilicity but reduced solubility compared to methoxy-substituted compounds. The 6-methoxy group in the target compound may balance solubility and membrane permeability .
Data Table: Structural Comparison of Key Compounds
Implications of Structural Differences
- Indole vs. Thiazol/Oxadiazol : The indole in the target compound likely enhances π-π stacking in hydrophobic binding pockets, whereas thiazol/oxadiazol analogs may prioritize hydrogen bonding or metabolic stability .
- Methoxy vs. Halogens : The 6-methoxy group improves aqueous solubility over halogenated analogs but may reduce cell permeability compared to lipophilic substituents like bromine or chlorine .
- Synthetic Complexity : The target compound’s multi-heterocyclic architecture necessitates advanced synthetic strategies compared to simpler benzamide derivatives .
Q & A
Q. What controls are critical in in vivo efficacy studies?
- Methodological Answer :
- Vehicle Controls : Account for solvent effects (e.g., DMSO tolerance limits) .
- Cohort Stratification : Randomize animals by weight/age to reduce bias in tumor xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
